Ethyl (2-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the reaction of 3-methylbenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce alcohols .
Scientific Research Applications
ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of a thiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-13(18)8-12-9-21-15(16-12)17-14(19)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17,19) |
InChI Key |
WKAROJMBLRLEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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